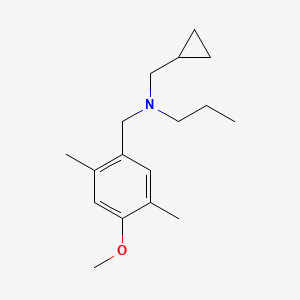
(cyclopropylmethyl)(4-methoxy-2,5-dimethylbenzyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl(4-methoxy-2,5-dimethylbenzyl)propylamine, commonly known as CPMDP, is a chemical compound that belongs to the class of psychoactive substances. CPMDP has gained significant attention from researchers due to its potential applications in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of CPMDP is not fully understood. However, it is believed to act as a selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. This leads to an increase in neurotransmitter signaling, which is thought to underlie the antidepressant and anxiolytic effects of CPMDP.
Biochemical and Physiological Effects:
CPMDP has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and noradrenaline systems. It has been reported to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. CPMDP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key regulator of the stress response. This suggests that CPMDP may have potential applications in the treatment of stress-related disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
CPMDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various behavioral and biochemical assays. However, CPMDP also has some limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration. Furthermore, the long-term effects of CPMDP on the brain and behavior are not well characterized, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on CPMDP. One potential avenue is to investigate its potential applications in the treatment of stress-related disorders such as depression and anxiety. Another direction is to study the long-term effects of CPMDP on the brain and behavior, including its potential for abuse and addiction. Finally, more research is needed to fully understand the mechanism of action of CPMDP and its effects on various neurotransmitter systems in the brain.
Méthodes De Synthèse
CPMDP can be synthesized by the reaction of cyclopropylmethylamine with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
CPMDP has been studied extensively for its potential applications in the field of neuroscience. It has been reported to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. CPMDP has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-8-18(11-15-6-7-15)12-16-9-14(3)17(19-4)10-13(16)2/h9-10,15H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAAMYNMFYHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

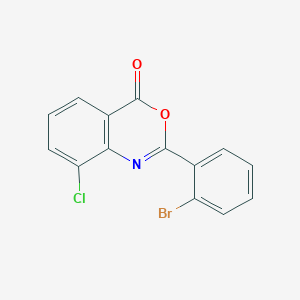
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183963.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)
![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
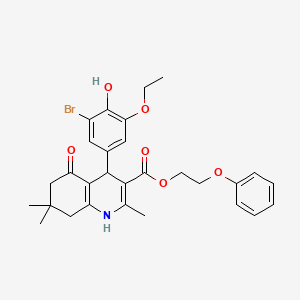
![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)
![ethyl 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-ethyl-5-methyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B5184039.png)
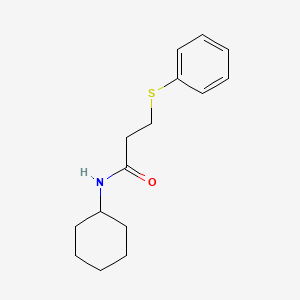
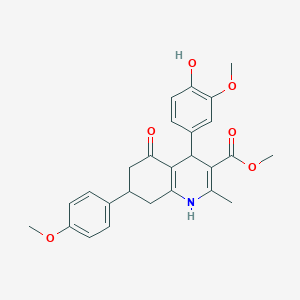
![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
